molecular formula C7H5BrO B125591 4-Bromobenzaldehyde CAS No. 1122-91-4

4-Bromobenzaldehyde

Cat. No.: B125591
CAS No.: 1122-91-4
M. Wt: 185.02 g/mol
InChI Key: ZRYZBQLXDKPBDU-UHFFFAOYSA-N
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Description

4-Bromobenzaldehyde, also known as para-bromobenzaldehyde, is an organobromine compound with the chemical formula C7H5BrO. It is one of the three isomers of bromobenzaldehyde, characterized by a bromine atom substituted at the para position of the benzaldehyde structure. This compound appears as a white solid with an almond-like odor and is primarily used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde can be synthesized in the laboratory through the oxidation of 4-bromotoluene. The process involves two main steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also utilize alternative oxidizing agents and catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling the synthesis of complex organic frameworks.

Suzuki Coupling

Reacts with boronic acids in the presence of Pd catalysts to form biaryl derivatives:
4 BrC H CHO+R B OH Pd PPh K CO R C H 4 CHO\text{4 BrC H CHO}+\text{R B OH }\xrightarrow{\text{Pd PPh K CO }}\text{R C H 4 CHO}
Example : Coupling with phenylboronic acid yields 4-biphenylcarbaldehyde .

Sonogashira Coupling

Forms alkynylated benzaldehydes with terminal alkynes:
4 BrC H CHO+HC C SiMe Pd CuI4 HC C C H CHO\text{4 BrC H CHO}+\text{HC C SiMe }\xrightarrow{\text{Pd CuI}}\text{4 HC C C H CHO}
This reaction produces 4-ethynylbenzaldehyde after desilylation .

Table 1: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Biphenylcarbaldehyde85%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, TEA, 60°C4-(Trimethylsilylethynyl)benzaldehyde78%

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks, forming derivatives like oximes and hydrazones.

Oxime Formation

Reacts with hydroxylamine to yield this compound oxime:
4 BrC H CHO+NH OH4 BrC H CH NOH\text{4 BrC H CHO}+\text{NH OH}\rightarrow \text{4 BrC H CH NOH}
Characterization : 1H NMR CDCl ^1\text{H NMR CDCl }: δ 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H), 8.11 (s, 1H) .

Hydrazone Formation

Forms hydrazones with hydrazines, such as salicylhydrazine:
4 BrC H CHO+NH NH C H OH4 BrC H CH N NHC H OH\text{4 BrC H CHO}+\text{NH NH C H OH}\rightarrow \text{4 BrC H CH N NHC H OH}
These complexes exhibit biological activity, including anxiolytic effects .

Reduction Reactions

The aldehyde group or bromine atom can be selectively reduced under controlled conditions.

Carbonyl Reduction

TiO₂-mediated photoreduction in ethanol produces 4-bromobenzyl alcohol:
4 BrC H CHOTiO h EtOH4 BrC H CH OH\text{4 BrC H CHO}\xrightarrow{\text{TiO h EtOH}}\text{4 BrC H CH OH}
Mechanism : Ethanol acts as a proton donor, favoring alcohol formation (ΔG‡ = 8.2 kcal/mol) .

Debromination

In acetonitrile, photoreduction leads to debromination:
4 BrC H CHOTiO h MeCNC H CHO\text{4 BrC H CHO}\xrightarrow{\text{TiO h MeCN}}\text{C H CHO}
Kinetics : Faster in MeCN (k = 1.8 × 10³ s⁻¹) due to poor proton donation .

Table 2: Solvent-Dependent Photoreduction Outcomes

SolventMajor ProductSelectivityThermodynamic Favorability
Ethanol4-Bromobenzyl alcohol92%ΔG = -15.3 kcal/mol
AcetonitrileBenzaldehyde (debrominated)88%ΔG = -12.1 kcal/mol

Nucleophilic Substitution at Carbonyl

Morpholine attacks the carbonyl carbon, forming 4-bromobenzoic acid morpholine:
4 BrC H CHO+C H NO4 BrC H CO N C H O\text{4 BrC H CHO}+\text{C H NO}\rightarrow \text{4 BrC H CO N C H O}
Byproduct : 4-Bromobenzoic acid forms via oxidation under catalyst-free conditions .

Schiff Base Formation

Condensation with sulfamethoxazole yields a photostabilizing agent for PVC:
4 BrC H CHO+NH C H N O S4 4 Bromo benzylidene amino sulfonamide\text{4 BrC H CHO}+\text{NH C H N O S}\rightarrow \text{4 4 Bromo benzylidene amino sulfonamide}
Application : Enhances UV resistance in polymers .

Coordination Chemistry

Forms metal complexes with SnCl₄, contributing to neurotrophic effects:
4 BrC H CHO+SnCl  SnCl 4 BrC H CH N NHAr \text{4 BrC H CHO}+\text{SnCl }\rightarrow \text{ SnCl 4 BrC H CH N NHAr }
Biological Relevance : Anxiolytic activity linked to bromine’s electronic effects .

Key Research Findings

  • Solvent Polarity : Governs reaction pathways in reductions (e.g., ethanol vs. acetonitrile) .

  • Catalyst Dependency : Suzuki/Sonogashira couplings require precise Pd ligand systems for optimal yields .

  • Biological Activity : Hydrazone derivatives show potential in CNS drug development .

Scientific Research Applications

Organic Synthesis

4-Bromobenzaldehyde is widely used as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Aldol Condensation : It can undergo solvent-free aldol condensation reactions to form chalcones, which are important intermediates for synthesizing flavonoids and other biologically active compounds .
  • Cross-Coupling Reactions : The compound plays a crucial role in palladium-catalyzed mono- and bis-arylation reactions. For instance, it is utilized in the synthesis of 3,4-(ethylenedioxy)thiophenes, which are valuable in organic electronics .

Pharmaceutical Applications

The compound is pivotal in drug development due to its ability to serve as a precursor for various pharmaceutical agents:

  • Synthesis of Bioactive Compounds : this compound is employed to synthesize Schiff bases that exhibit potential pharmacological activities. For example, it reacts with sulfamethoxazole to form derivatives that may enhance the photostability of polyvinyl chloride (PVC) .
  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. Specifically, the semicarbazone derivative has shown high potency with minimal neurotoxicity in animal models .

Biological Research

In biological studies, this compound is used to investigate enzyme-catalyzed reactions and as a precursor for synthesizing biologically active compounds. Its applications include:

  • Studying Enzyme Mechanisms : The compound aids in exploring enzyme kinetics and mechanisms by serving as a substrate for various enzymatic reactions.
  • Model for Crystal Growth Studies : It has been utilized in crystallization studies, providing insights into crystal morphology and growth behaviors under different conditions .

Industrial Applications

In addition to its roles in research and pharmaceuticals, this compound finds applications in industrial processes:

  • Manufacturing Agrochemicals : The compound is an important intermediate for synthesizing agrochemicals, contributing to the development of pesticides and herbicides .
  • Dyes and Pigments : It is also involved in producing dyes and pigments used in various industrial applications.
  • Synthesis of Chalcones via Aldol Condensation : A study demonstrated the successful synthesis of chalcones from this compound using a solvent-free grinding technique. This method highlighted the efficiency of using solid-state reactions for organic synthesis while minimizing solvent waste .
  • Anticonvulsant Activity Evaluation : Research on the semicarbazone derivative of this compound showed significant anticonvulsant activity in rodent models, indicating its potential therapeutic application while maintaining a high protective index against neurotoxicity .
  • Cross-Coupling Studies : The use of this compound in palladium-catalyzed cross-coupling reactions has been documented to yield high purity products suitable for further functionalization in organic synthesis .

Mechanism of Action

The reactivity of 4-bromobenzaldehyde is significantly influenced by the bromine atom, which activates the benzene ring towards electrophilic substitution reactions. This activation facilitates various chemical transformations, including cross-coupling reactions. The aldehyde group in this compound can also undergo nucleophilic addition reactions, leading to the formation of various derivatives .

Biological Activity

4-Bromobenzaldehyde (4-BBA), a derivative of benzaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and antitoxigenic properties, supported by relevant case studies and research findings.

  • Molecular Formula : C7_7H5_5BrO
  • Molecular Weight : 185.02 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 244 °C

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated the antibacterial effects of a cobalt complex derived from 4-BBA against Staphylococcus aureus and Escherichia coli. The complex showed significant inhibition of bacterial growth, indicating the potential of 4-BBA as an antibacterial agent when used in coordination complexes .

Anticancer Properties

This compound has been investigated for its anticancer potential. A specific study focused on a cobalt(II) complex synthesized from bis-(this compound-4-iminacetophenone), which demonstrated medium cytotoxicity against various cancer cell lines, including HepG2 (liver), A549 (lung), and PC3 (prostate). The IC50_{50} values were reported as follows:

Cell LineIC50_{50} (µg/ml)
HepG225.0
A54917.5
PC321.7

In vivo studies showed that treatment with this complex significantly increased the mean survival time of mice bearing Ehrlich ascites carcinoma (EAC), demonstrating the compound's potential as an anticancer agent .

Inhibition of Toxin Entry

A notable application of this compound is in the development of inhibitors against bacterial toxins. The compound N-(2,6-dimethylphenyl)semicarbazone derived from 4-BBA was identified as a potent inhibitor of anthrax lethal toxin entry into mammalian cells. This compound, named EGA, effectively blocked the entry of multiple acid-dependent bacterial toxins and viruses, highlighting its utility in therapeutic development against infectious diseases. The mechanism involves delaying lysosomal targeting and degradation processes .

Antiprotozoal Activity

In addition to its antibacterial and anticancer properties, derivatives of this compound have been explored for antiprotozoal activity. A study synthesized hydrazinated derivatives that demonstrated activity against various protozoan parasites, including Trypanosoma brucei and Leishmania infantum. The most effective compounds exhibited low micromolar IC50_{50} values, indicating their potential for treating protozoan infections .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of S. aureus and E. coli
AnticancerCytotoxicity against HepG2, A549, PC3
Toxin InhibitionBlocks entry of anthrax lethal toxin
AntiprotozoalEffective against Trypanosoma species

Q & A

Q. Basic: What safety protocols are critical when handling 4-Bromobenzaldehyde in laboratory settings?

Answer:

  • Immediate First Aid : In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash thoroughly with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .
  • Toxicological Data : Limited toxicological studies exist; assume acute toxicity and use personal protective equipment (PPE) like gloves and goggles. Ensure proper ventilation to avoid inhalation risks .

Q. Basic: How can researchers confirm the purity and identity of synthesized this compound?

Answer:

  • Analytical Techniques : Use 1^1H NMR (δ 9.98 ppm for aldehyde proton) and 13^{13}C NMR (δ 191.0 ppm for carbonyl carbon) for structural confirmation .
  • Chromatography : Column chromatography (hexane/EtOAc) or GC-MS (retention time ~5.97 min for unreacted this compound) ensures purity .

Q. Advanced: How can reaction conditions be optimized for Cu-catalyzed cross-coupling of this compound with morpholine?

Answer:

  • Catalyst Screening : CuI increases reaction efficiency by forming a Cu(III) intermediate, enabling reductive elimination. Without CuI, conversion drops to 20% (GC-MS 10.22 min product peak) .

  • Parameter Optimization :

    VariableImpact
    Catalyst loading (0.1–10 mol%)Higher loadings reduce unreacted starting material
    Reaction time (6–24 h)Longer durations improve yield but risk side products

Q. Advanced: What strategies prevent over-reduction of this compound to 4-bromobenzyl alcohol?

Answer:

  • Reagent Selection : Use diMe-Imd-BH3_3 with acetic acid for selective reduction (79% yield of 4-bromobenzyl alcohol). Avoid strong reductants like NaBH4_4, which may over-reduce the aldehyde .
  • Monitoring : Track reaction progress via TLC (Rf_f: 0.3 for aldehyde, 0.6 for alcohol in hexane/EtOAc 1:1) .

Q. Advanced: How can Design of Experiments (DoE) improve Suzuki-Miyaura coupling of this compound?

Answer:

  • DoE Variables : Optimize Pd catalyst (e.g., Pd@C-dots@Fe3_3O4_4), base (K2_2CO3_3), and solvent (EtOH/H2_2O) to maximize yield.
  • Response Surface Analysis : Identify interactions between variables (e.g., higher Pd loading reduces reaction time but increases cost) .

Q. Basic: What spectroscopic techniques characterize this compound derivatives in materials science?

Answer:

  • Fluorescence Spectroscopy : For cyclohexane derivatives (λ 320–450 nm emission), correlate substituents (e.g., 4-bromophenyl groups) with emission intensity .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and stereoelectronic effects .

Q. Advanced: How can computational modeling predict reactivity trends in this compound-based reactions?

Answer:

  • DFT Calculations : Model transition states (e.g., Cu(III)-morpholine intermediates) to predict activation barriers and regioselectivity .
  • Database Mining : Use Reaxys or SciFinder to cross-reference reaction outcomes with electronic parameters (Hammett σ+^+) .

Q. Advanced: What side products form in uncatalyzed reactions of this compound with amines?

Answer:

  • Mechanistic Pathways : Without CuI, competing nucleophilic substitution forms benzylamine byproducts. GC-MS analysis (e.g., m/z 185 for 4-bromobenzylamine) identifies impurities .
  • Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess amine or optimize stoichiometry.

Q. Basic: How should researchers handle discrepancies in reported NMR data for this compound?

Answer:

  • Validation : Cross-check chemical shifts with literature (e.g., δ 7.69–7.75 ppm for aromatic protons in CDCl3_3) .
  • Solvent Effects : Note solvent-induced shifts (e.g., DMSO vs. CDCl3_3) and report experimental conditions explicitly.

Q. Advanced: What one-pot methodologies synthesize fluorescent cyclohexane derivatives from this compound?

Answer:

  • Sequential Reactions : Combine chalcone formation, Cannizzaro reaction, and cyclization in a single pot (yield >80%).
  • Key Steps :
    • Base-mediated aldol condensation (NaOH/EtOH).
    • Acid quenching (HCl) to induce cyclization .

Properties

IUPAC Name

4-bromobenzaldehyde
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InChI

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZRYZBQLXDKPBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO
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DSSTOX Substance ID

DTXSID5061534
Record name Benzaldehyde, 4-bromo-
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Molecular Weight

185.02 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4-Bromobenzaldehyde
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CAS No.

1122-91-4
Record name 4-Bromobenzaldehyde
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Record name 4-bromobenzaldehyde
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Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing 1,4-dibromobenzene (2.36 g, 10 mmol) over a period of 15 minutes, while keeping the temperature below 5° C., to give a white suspension. After the suspension was stirred at 0° C. for 5 hours, N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The resultant mixture was stirred at 0° C. for 30 minutes, and 10% acetic acid solution (20 mL) was added. The organic phase was separated and the aqueous phase was extracted with toluene (20 mL). The organic layers were combined, washed with water (20 mL), and dried over magnesium sulfate. Toluene was added to the solution to a volume of 100 mL. The solution (98 ml) was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (30:1, v/v) to give the title compound (1.507 g, 81% yield) as a colorless crystalline solid.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One
Quantity
8.06 mmol
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reactant
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Quantity
5.2 mL
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solvent
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Quantity
2.36 g
Type
reactant
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Quantity
1 mL
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reactant
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[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
81%

Synthesis routes and methods II

Procedure details

435 mg of [5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone are dissolved in 25 ml of acetone, 300 mg of potassium carbonate and 0.15 ml of N-allyl-methyl-amine are added and the mixture is held at reflux under argon for 4 hrs., treated with ice-water, extracted with ethyl acetate, dried and chromatographed on silica gel (ethyl acetate/hexane). 219 mg of 5-(4-[(allyl-methylamino)-methyl]-phenyl)-thiophen-2-yl)-(4-bromphenyl)-methanone, m.p. 131-133° C., are isolated.
Name
[5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,N-diethyl-4-bromo-benzamide (128 mg, 0.5 mmol) (see structural formula at entry 3 of Table 1) and Cp2ZrCl2(207 mg, 0.7 mmol, 1.4 eq.) in THF (3 mL) at RT was rapidly added a 1 M tetrahydrofuran (THF) solution of LiAlH(Ot-Bu)3 (0.7 mL, 0.7 mmol, 1.4 eq.). After addition, thin layer chromatography (TLC) using EtOAc/Hexanes showed the substrate had been consumed completely. The reaction was quenched by distilled H2O immediately. Dilute acid (0.5 N HCl in distilled water) was added until the pH was less than 5. Then EtOAc was added (3×10 mL) and the mixture was extracted. Combined organic layers were washed with brine, dried over MgSO4 and concentrated via evaporation under reduced pressure. Initial purification of the crude product was performed by passing the solution through a filter of silica gel (silica gel 60, 230-400 mesh). Purity was then checked by TLC. If further purification was needed, it was performed by flash column chromatography (silica gel 60, 230-400 mesh) using EtOAc/hexanes as eluent. 4-Bromobenzaldehyde (89 mg, 96% yield) was obtained as a colorless solid. Its melting point was determined to be 55-56° C. (hexanes).
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiAlH(Ot-Bu)3
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution 2-(4-allyldimethylsilylphenyl)-1,3-dioxolane (3 Scheme 18, 456 mg, 2 mmol) in dry THF (10 mL) under a N2 atmosphere was added 9-BBN (4 mL, 0.5 M solution in THF, 2 mmol) dropwise at 0° C. The mixture was gradually warmed to room temperature and stirred for 5 h. Pd(PPh3)4 (70 mg), 4-bromopolystyrene (500 mg, 1.94 mmol/g), 2 N aqueous Na2CO3 (2 mL, 4 mmol), DMF (5 mL), were added. The reaction flask and reflux condenser were wrapped with aluminum foil, and the mixture was refluxed for 24 h. Pd(PPh3)4 (70 mg) was added to the reaction mixture which was refluxed again for 24 h. The resin was filtered and washed with THF (once), 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. The resin (4 Scheme 18) was agitated in THF/1 N HCl (8:1) for 16 h at 30° C. After washing and drying, an aliquot of the resin (200 mg) was treated with a solution of CH2Cl2 (7 mL) and Br2 (150 μL) for 5 min. The cleavage solution was removed, and the resin was rinsed with CH2Cl2 (3 mL). Concentration of the combined filtrates gave the known 4-bromobenzaldehyde (1 Scheme 18, 11 mg, loading level was determined to be 0.30 mequiv/g); 1H NMR (300 MHz, CDCl3) δ 7.71 (d, J=8.30 Hz, 2 H), 7.77 (d, J=8.30 Hz, 2 H), 10.00 (s, 1 H).
Name
2-(4-allyldimethylsilylphenyl)-1,3-dioxolane
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
500 mg
Type
reactant
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Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromobenzaldehyde

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